
Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Übersicht
Beschreibung
Methyl 2-(2-methoxyphenyl)-2-oxoacetate, also known as 2-methoxyphenyl 2-oxoacetate, or 2-MPA, is an organic compound that has recently been studied for its potential applications in scientific research. It is a colorless, crystalline compound with a melting point of about 117°C. It is soluble in water, alcohol, and ether, and insoluble in benzene. 2-MPA has a low toxicity and is used in various applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis from Marine Organisms
Methyl 2-(2-methoxyphenyl)-2-oxoacetate has been synthesized from marine ascidian Polycarpa aurata. This process involves the reaction of a Grignard reagent with bromoanisole and dimethyl oxalate, achieving a yield of 71.1% (Zhou Hua-feng, 2007). Such compounds isolated from ascidians have been studied for their structures and potential biological activities (M. Wessels, G. König, A. Wright, 2001).
Role in Synthesis of Organic Molecules
Methyl 2-chloro-2-oxoacetate, a derivative of methyl 2-(2-methoxyphenyl)-2-oxoacetate, is used as a two-carbon building block for the synthesis of organic molecules, demonstrating its versatility in chemical synthesis (R. Burrell, J. Easter, S. Bonacorsi, Balu N Balasubramanian, 2009).
Pharmaceutical Applications
Methyl 2-(2-methoxyphenyl)-2-oxoacetate plays a role in the synthesis of pharmaceutical compounds. It's utilized in the creation of cardiovascular drug diltiazem precursors, demonstrating its importance in medicinal chemistry (Cheng Chen, Y. Xuan, Qi Chen, Guowei Ni, Jiang Pan, Jian‐He Xu, 2021).
Chemical Compound Screening for Osteoarthritis
A derivative of methyl 2-(2-methoxyphenyl)-2-oxoacetate has been identified as a potential drug candidate targeting MMP and ADAMTS in the treatment of osteoarthritis, indicating its potential in drug discovery and development (J. Inagaki, Airi Nakano, O. Hatipoglu, et al., 2022).
Use in Analytical Chemistry
In analytical chemistry, derivatives of methyl 2-(2-methoxyphenyl)-2-oxoacetate are used as fluorogenic labeling agents for high-performance liquid chromatography (HPLC), showcasing its utility in analytical methodologies (R. Gatti, V. Cavrini, P. Roveri, S. Pinzauti, 1990).
Catalysis Research
It's also involved in catalysis research, particularly in studies related to methylation processes and green chemistry applications, indicating its role in sustainable chemical processes (G. Yadav, Jeetendra Y. Salunke, 2013).
Wirkmechanismus
Target of Action
Methyl 2-(2-methoxyphenyl)-2-oxoacetate is a complex organic compoundCompounds with similar structures have been shown to interact with various biological targets . For instance, a compound with a similar 2-methoxyphenyl structure, JNJ0966, has been found to bind selectively to proMMP-9, a matrix metalloproteinase .
Mode of Action
For example, it might bind to its target, inducing a conformational change that alters the target’s activity .
Biochemical Pathways
For instance, compounds with a 2-methoxyphenyl structure have been implicated in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-methoxyphenyl)-2-oxoacetate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the stability of the urea linkage in compounds with a 2-methoxyphenyl structure has been shown to be stable under acidic, alkaline, and aqueous conditions .
Eigenschaften
IUPAC Name |
methyl 2-(2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEARYCWOQRQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



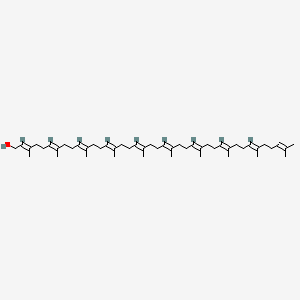
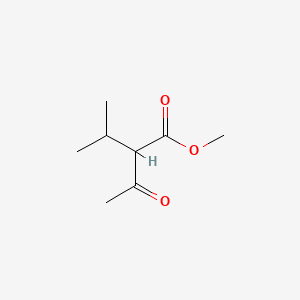
![N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B3143071.png)

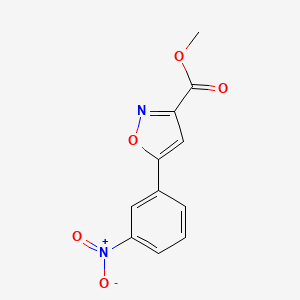
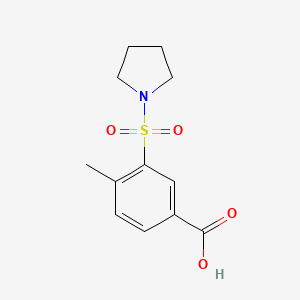
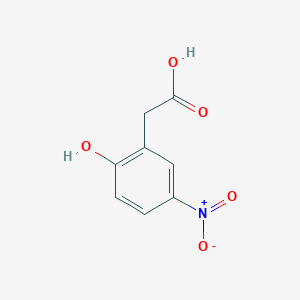






![4-[(2-Furylmethyl)amino]benzoic acid](/img/structure/B3143173.png)